![molecular formula C17H25N3O2 B5873472 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide, commonly known as IPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. In
Wirkmechanismus
The exact mechanism of action of IPP is not fully understood. However, it has been suggested that IPP exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDAC activity, IPP can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
IPP has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. IPP has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of IPP is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, which is a desirable characteristic for any anti-cancer agent. However, one of the limitations of IPP is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of IPP is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on IPP. One of the areas of focus could be to optimize the synthesis method to increase the yield and purity of the final product. Another direction could be to investigate the pharmacokinetics and pharmacodynamics of IPP in vivo to determine the optimal dosing regimen. Moreover, further studies are needed to elucidate the exact mechanism of action of IPP and its potential interactions with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of IPP in humans.
Conclusion:
In conclusion, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research. The synthesis of IPP involves a multi-step process, and its anti-tumor activity is thought to be mediated by the inhibition of HDACs. IPP has been found to exhibit potent anti-tumor activity, low toxicity, and high selectivity towards cancer cells. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of IPP involves a multi-step process that includes the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chloro-N-(4-nitrophenyl)acetamide, followed by reduction with sodium borohydride and subsequent reaction with 4-chlorobutyryl chloride. The final product is obtained by the reaction of the intermediate with 2-aminophenylpropanamide. The yield of the final product is around 50%, and the purity can be achieved by recrystallization.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. IPP has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(21)18-14-7-5-6-8-15(14)19-9-11-20(12-10-19)17(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQOOVAJGRAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.